molecular formula C34H28N6O6S2 B12814303 Fast Scarlet CAS No. 1733-14-8

Fast Scarlet

Cat. No.: B12814303
CAS No.: 1733-14-8
M. Wt: 680.8 g/mol
InChI Key: PYPYDHUIORYEHW-UHFFFAOYSA-N
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Description

It is particularly known for its ability to stain cellulose and other polysaccharides, making it a valuable tool in plant biology and histology . The dye fluoresces red when excited by green light, allowing for the visualization of cell wall structures and other components.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fast Scarlet is synthesized through a series of chemical reactions involving aromatic compounds. The process typically includes diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions often involve acidic or basic environments to facilitate the formation of the azo bond, which is characteristic of this dye .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is then purified through filtration and crystallization processes to obtain the dye in its usable form .

Chemical Reactions Analysis

Types of Reactions: Fast Scarlet undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fast Scarlet has numerous applications in scientific research:

Mechanism of Action

Fast Scarlet exerts its effects through its ability to bind specifically to cellulose and other polysaccharides. The dye molecules intercalate between the polysaccharide chains, allowing for the visualization of these structures under a microscope. The fluorescence of the dye is due to its conjugated azo structure, which absorbs light at a specific wavelength and emits light at a longer wavelength .

Comparison with Similar Compounds

Fast Scarlet is unique in its high specificity for cellulose and its strong fluorescence. Similar compounds include:

This compound stands out due to its high specificity and strong fluorescence, making it an ideal tool for various scientific applications.

Properties

CAS No.

1733-14-8

Molecular Formula

C34H28N6O6S2

Molecular Weight

680.8 g/mol

IUPAC Name

4-amino-3-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C34H28N6O6S2/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)

InChI Key

PYPYDHUIORYEHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N

Origin of Product

United States

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